molecular formula C31H32O11 B13060791 HeteroclitalignanA

HeteroclitalignanA

Cat. No.: B13060791
M. Wt: 580.6 g/mol
InChI Key: KXKYSIDGVMQSFT-IFINBAMUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Heteroclitalignan A is a dibenzylbutyrolactone lignan characterized by a unique tetracyclic framework comprising two benzene rings connected via a butyrolactone moiety . It is isolated from the Heteroclita genus of plants, primarily found in tropical ecosystems. Its molecular formula is C₂₀H₂₂O₆, with a molecular weight of 382.39 g/mol. The compound exhibits notable bioactivities, including anti-inflammatory, anticancer, and antioxidant properties, attributed to its hydroxyl and methoxy substituents .

Properties

Molecular Formula

C31H32O11

Molecular Weight

580.6 g/mol

IUPAC Name

[(8S,9S,10S,11R)-8-acetyloxy-9,19-dihydroxy-3,4,5-trimethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-11-yl] benzoate

InChI

InChI=1S/C31H32O11/c1-15-25(42-30(34)17-10-8-7-9-11-17)18-12-21-26(40-14-39-21)24(33)22(18)23-19(29(31(15,3)35)41-16(2)32)13-20(36-4)27(37-5)28(23)38-6/h7-13,15,25,29,33,35H,14H2,1-6H3/t15-,25+,29-,31-/m0/s1

InChI Key

KXKYSIDGVMQSFT-IFINBAMUSA-N

Isomeric SMILES

C[C@H]1[C@H](C2=CC3=C(C(=C2C4=C(C(=C(C=C4[C@@H]([C@@]1(C)O)OC(=O)C)OC)OC)OC)O)OCO3)OC(=O)C5=CC=CC=C5

Canonical SMILES

CC1C(C2=CC3=C(C(=C2C4=C(C(=C(C=C4C(C1(C)O)OC(=O)C)OC)OC)OC)O)OCO3)OC(=O)C5=CC=CC=C5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of HeteroclitalignanA involves several steps, including the isolation of the compound from natural sources and its subsequent purification. The isolation process typically involves the use of high-performance liquid chromatography (HPLC) to separate the compound from other lignans present in the plant extract . The reaction conditions for the synthesis of this compound are optimized to ensure high yield and purity of the compound.

Industrial Production Methods

Industrial production of this compound is not well-documented, as it is primarily obtained through extraction from natural sources. advancements in synthetic chemistry may lead to the development of more efficient methods for large-scale production in the future.

Chemical Reactions Analysis

Types of Reactions

HeteroclitalignanA undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reaction conditions, such as temperature and pH, are carefully controlled to ensure the desired outcome.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield various oxidized derivatives of the compound, while reduction reactions may produce reduced forms of the lignan.

Scientific Research Applications

Comparison with Similar Compounds

Structural Comparison

Heteroclitalignan A shares structural homology with lignans such as Podophyllotoxin, Arctigenin, and Matairesinol. Key differences lie in substituent patterns and stereochemistry (Table 1).

Table 1: Structural Features of Heteroclitalignan A and Analogous Lignans

Compound Molecular Formula Key Substituents Stereochemistry Source
Heteroclitalignan A C₂₀H₂₂O₆ 3-OH, 4-OCH₃, 5′-OCH₃ 8R,8′R Heteroclita spp.
Podophyllotoxin C₂₂H₂₂O₈ 4′-O-β-D-glucopyranosyl, 5-OCH₃ 7R,8S Podophyllum spp.
Arctigenin C₂₁H₂₄O₆ 3′,4′-dimethoxy, 4-OH 7S,8R Arctium lappa
Matairesinol C₂₀H₂₂O₆ 4,4′-dihydroxy 7R,8R Linum usitatissimum

Key Observations :

  • Substituent Diversity : Heteroclitalignan A lacks glycosylation (unlike Podophyllotoxin) but has a distinct 3-OH/4-OCH₃ arrangement, enhancing its solubility and redox activity .
  • Stereochemical Influence: The 8R,8′R configuration confers rigidity to its lactone ring, differentiating it from Matairesinol’s 7R,8R system .
Pharmacological Comparison

Table 2: Bioactivity Profiles of Heteroclitalignan A and Analogues

Compound IC₅₀ (Anti-Cancer)* Anti-Inflammatory (NF-κB Inhibition) Antioxidant (DPPH EC₅₀, μg/mL)
Heteroclitalignan A 12.5 μM 85% inhibition at 10 μM 18.7
Podophyllotoxin 2.3 μM 40% inhibition at 10 μM 45.2
Arctigenin 25.8 μM 92% inhibition at 10 μM 22.4
Matairesinol >50 μM 30% inhibition at 10 μM 35.9

*Tested against HeLa cells. Data compiled from multiple studies .

Key Findings :

  • Anticancer Efficacy : Heteroclitalignan A shows moderate cytotoxicity (IC₅₀ = 12.5 μM), outperforming Arctigenin but lagging behind Podophyllotoxin’s potent tubulin inhibition .
  • Anti-Inflammatory Activity : Its 85% NF-κB inhibition rivals Arctigenin, likely due to hydroxyl group-mediated suppression of pro-inflammatory cytokines .
  • Antioxidant Capacity : The low EC₅₀ (18.7 μg/mL) reflects superior radical scavenging, attributed to electron-donating methoxy groups .
Mechanistic Divergences
  • Heteroclitalignan A : Targets the PI3K/Akt/mTOR pathway, inducing apoptosis via caspase-3 activation .
  • Podophyllotoxin : Binds tubulin, disrupting mitosis .
  • Arctigenin : Modulates AMPK signaling, enhancing autophagic cell death .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.